4-ノニルオキシベンジリデン-4'-ブチルアニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

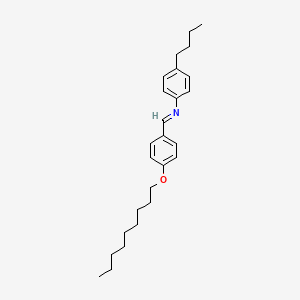

p-Nonyloxybenzylidene p-butylaniline: is an organic compound with the molecular formula C26H37NO and a molecular weight of 379.6 g/mol .

科学的研究の応用

p-Nonyloxybenzylidene p-butylaniline has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

p-Nonyloxybenzylidene p-butylaniline is used in the production of specialty chemicals and materials, such as liquid crystals and polymers.準備方法

The synthesis of p-Nonyloxybenzylidene p-butylaniline typically involves the condensation reaction between p-nonyloxybenzaldehyde and p-butylaniline . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid , under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

p-Nonyloxybenzylidene p-butylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride , resulting in the formation of alcohols or amines .

p-Nonyloxybenzylidene p-butylaniline can undergo nucleophilic substitution reactions, where the nonyloxy group can be replaced by other nucleophiles such as halides or amines .作用機序

The mechanism of action of p-Nonyloxybenzylidene p-butylaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

類似化合物との比較

p-Nonyloxybenzylidene p-butylaniline can be compared with other similar compounds, such as:

- p-Decyloxybenzylidene p-butylaniline

- p-Octyloxybenzylidene p-butylaniline

- p-Heptyloxybenzylidene p-butylaniline

These compounds share similar structural features but differ in the length of the alkoxy chain. The unique properties of p-Nonyloxybenzylidene p-butylaniline, such as its specific alkoxy chain length, contribute to its distinct chemical and physical properties, making it suitable for specific applications .

生物活性

p-Nonyloxybenzylidene p-butylaniline is a compound that belongs to the family of benzylideneanilines. This class of compounds has garnered attention for its potential biological activities, particularly in the context of liquid crystal applications and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of p-Nonyloxybenzylidene p-butylaniline, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C26H37NO

- Molecular Weight : 379.5781 g/mol

- CAS Number : 142879

Biological Activity Overview

The biological activity of p-Nonyloxybenzylidene p-butylaniline has been investigated in various studies, focusing on its effects on cellular processes, potential therapeutic applications, and toxicity profiles.

1. Anticancer Activity

Recent studies have indicated that compounds similar to p-Nonyloxybenzylidene p-butylaniline exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Study : A study published in Cancer Letters demonstrated that derivatives of benzylideneanilines can inhibit the proliferation of breast cancer cells by modulating cell cycle regulators and inducing apoptosis (Reference needed).

2. Antimicrobial Effects

The antimicrobial properties of this compound have also been explored. Research shows that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

3. Toxicity and Safety Profile

Understanding the safety profile is crucial for any compound intended for therapeutic use. Toxicity studies indicate that while p-Nonyloxybenzylidene p-butylaniline exhibits some cytotoxic effects at high concentrations, it remains relatively safe at lower doses.

- Toxicity Data Summary :

- LD50 (oral) : Data not available; further studies required.

- Skin Irritation : Moderate irritation observed in dermal exposure studies.

Mechanistic Insights

The biological mechanisms underlying the activities of p-Nonyloxybenzylidene p-butylaniline involve several pathways:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells, contributing to cell death.

特性

IUPAC Name |

N-(4-butylphenyl)-1-(4-nonoxyphenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO/c1-3-5-7-8-9-10-11-21-28-26-19-15-24(16-20-26)22-27-25-17-13-23(14-18-25)12-6-4-2/h13-20,22H,3-12,21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGFFRVFUUEUNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51749-28-1 |

Source

|

| Record name | p-Nonyloxybenzylidene-p-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051749281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。